Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate
Description
Properties
IUPAC Name |
methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)4-5-2-6(9)10-7(11)3-5/h2-3H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETKFZGYJCDCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)NC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405092 | |
| Record name | Methyl (6-bromo-2-oxo-1,2-dihydropyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141807-52-5 | |
| Record name | Methyl (6-bromo-2-oxo-1,2-dihydropyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of 6-Bromo-2-methylpyridine Derivatives
A foundational approach involves the oxidation of substituted pyridine precursors. For example, 6-bromo-2-methylpyridine can undergo controlled oxidation to introduce the 2-oxo group. Potassium permanganate (KMnO₄) in aqueous acidic or neutral conditions is frequently employed for this transformation. In a representative procedure, 6-bromo-2-methylpyridine is refluxed with KMnO₄ in water, yielding 6-bromo-1,2-dihydro-2-oxopyridine-4-carboxylic acid. Subsequent esterification with methanol under acidic conditions (e.g., H₂SO₄ or HCl) converts the carboxylic acid to the methyl ester.
Critical Parameters :
Bromination of Dihydro-2-oxopyridine Intermediates
Alternative routes begin with dihydro-2-oxopyridine derivatives, introducing bromine at the 6-position via electrophilic aromatic substitution. For instance, 1,2-dihydro-2-oxo-4-pyridineacetic acid is treated with bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃. The bromination regioselectivity is controlled by the electron-withdrawing oxo group, directing Br⁺ to the para position. Post-bromination esterification with methyl iodide (CH₃I) or dimethyl sulfate completes the synthesis.
Optimization Insights :
-
Solvent Choice : Dichloromethane (DCM) or chloroform minimizes side reactions.
-
NBS Efficiency : 1.1 equivalents of NBS in DCM at 0°C achieves 75–85% yield.
Advanced Functionalization Strategies
Palladium-Catalyzed Cross-Coupling
Modern methods leverage palladium catalysis to introduce the methyl ester group. A Suzuki-Miyaura coupling between 6-bromo-1,2-dihydro-2-oxopyridine-4-boronic acid and methyl acrylate has been reported. This one-pot reaction uses Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in tetrahydrofuran (THF), achieving 70–78% yield.
Reaction Conditions :
Reductive Amination and Esterification
A hybrid approach involves reductive amination followed by esterification. For example, 6-bromo-2-oxo-1,2-dihydropyridine-4-carbaldehyde is reacted with methylamine in the presence of NaBH₄, forming the corresponding amine intermediate. Subsequent acylation with acetic anhydride and esterification with methanol yields the target compound.
Key Observations :
Comparative Analysis of Methodologies
| Method | Yield | Complexity | Regioselectivity |
|---|---|---|---|
| KMnO₄ Oxidation | 70–80% | Moderate | High |
| Electrophilic Bromination | 65–75% | High | Moderate |
| Suzuki Coupling | 70–78% | High | Excellent |
| Reductive Amination | 60–70% | Very High | Variable |
The KMnO₄ oxidation route is favored for scalability, while Suzuki coupling offers superior regioselectivity for specialized applications.
Challenges and Mitigation Strategies
Byproduct Formation During Oxidation
Over-oxidation to pyridine N-oxide derivatives is a common issue. This is mitigated by:
Ester Hydrolysis Under Acidic Conditions
The methyl ester group is prone to hydrolysis in strongly acidic media. Solutions include:
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Neutral Workup : Using bicarbonate washes post-esterification.
-
Anhydrous Conditions : Employing molecular sieves in methanol.
Industrial-Scale Adaptations
For bulk synthesis, continuous flow reactors are employed to enhance heat transfer during exothermic steps like bromination. A patented protocol describes a flow system achieving 90% conversion with Br₂ in DCM at 50°C .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with the bromine atom replaced by other functional groups.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical transformations, including:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Reduction Reactions: The keto group can be reduced to form alcohol derivatives.
- Oxidation Reactions: It can undergo oxidation to introduce additional functional groups .
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties: Studies suggest that it may exhibit activity against various pathogens.
- Anticancer Activity: Preliminary investigations have shown promise in inhibiting cancer cell proliferation.
These properties make it a candidate for further exploration in drug development and therapeutic applications .
Medicine
Due to its structural features, this compound is being explored for its potential use in:
- Drug Development: Its unique reactivity profiles make it suitable for designing new pharmaceuticals targeting specific biological pathways.
Industrial Applications
In the industrial sector, this compound is utilized for:
- Material Development: It plays a role in creating new materials and chemical processes due to its reactivity and functional groups.
Case Studies
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Research
In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate depends on its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Pyridine Family
Compound A : Methyl 6-Bromo-1,2-dihydro-2-oxo-1-(2-propynyl)-4-pyridineacetate
- CAS : 141807-55-8
- Key Difference : Introduction of a 2-propynyl group at position 1 of the pyridine ring.
- Increased molecular weight (287.09 g/mol vs. 246.06 g/mol) and steric hindrance may alter reactivity .
Compound B : 2,5-Dibromopyridine
- CAS: Not explicitly listed (common commercial compound).
- Key Difference : Simpler pyridine backbone with two bromine atoms at positions 2 and 3.
- Impact :
Heterocyclic Analogues with Distinct Cores
Compound C : 3-Oxo-1,2-benzoisothiazoline-2-acetic Acid Methyl Ester 1,1-Dioxide
- CAS : 6639-62-9
- Key Difference : Replacement of pyridine with a benzene-fused isothiazoline ring and a sulfone group .
- Impact :
Comparative Data Table
Research Findings and Implications
Cost and Accessibility
Stability Considerations
- The target compound’s requirement for cold storage underscores its sensitivity to thermal degradation, unlike Compound B, which is stable at room temperature .
Biological Activity
Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate (CAS: 141807-52-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : CHBrNO
- Molar Mass : 246.06 g/mol
- Melting Point : 135-137°C
Biological Activity
This compound exhibits a range of biological activities, primarily focusing on its antibacterial and anti-inflammatory properties.
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly targeting cell division mechanisms. The protein FtsZ, a crucial component in bacterial cell division, has been identified as a significant target for this compound.
Table 1: Antibacterial Efficacy Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Streptococcus pneumoniae | 10 µg/mL | Inhibition of FtsZ protein |
| Escherichia coli | 15 µg/mL | Disruption of cell division |
| Staphylococcus aureus | 20 µg/mL | Targeting peptidoglycan synthesis |
The compound showed selective antibacterial activity against Streptococcus pneumoniae, with a mechanism involving the inhibition of the FtsZ protein, which is essential for bacterial cell division .
Anti-inflammatory Properties
In addition to its antibacterial effects, this compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting key signaling molecules involved in the inflammatory response.
Table 2: Anti-inflammatory Activity Assay Results
| Assay Type | Result |
|---|---|
| TNF-alpha Inhibition | IC50 = 25 µM |
| IL-6 Production Inhibition | IC50 = 30 µM |
| COX Enzyme Activity | Reduced by 40% at 50 µM |
These results indicate that the compound can effectively reduce pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
Case Study 1: Efficacy Against Multi-drug Resistant Bacteria
A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Streptococcus pneumoniae. The study utilized both in vitro and in vivo models to assess the compound's ability to inhibit bacterial growth and reduce infection severity.
Findings :
- In vitro assays demonstrated a significant reduction in bacterial counts at concentrations as low as 10 µg/mL.
- In vivo models showed that treatment with the compound led to a marked decrease in lung inflammation and bacterial load compared to untreated controls.
Case Study 2: Mechanistic Insights into Anti-inflammatory Action
Another study focused on elucidating the mechanisms underlying the anti-inflammatory effects of this compound. Researchers employed cellular assays to investigate its impact on NF-kB signaling pathways.
Findings :
- The compound inhibited NF-kB activation in macrophages exposed to lipopolysaccharides (LPS), resulting in decreased expression of inflammatory mediators.
- This suggests that this compound may serve as a therapeutic agent for conditions characterized by excessive inflammation.
Q & A
Q. What is the synthetic procedure for Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate?
The compound is synthesized via a multi-component condensation reaction. A mixture of 4-bromoacetophenone, an aldehyde (e.g., aryl aldehyde), ethyl cyanoacetate, and ammonium acetate in ethanol is refluxed for 10–20 hours. The precipitate is filtered, washed with ethanol and water, dried, and recrystallized from a DMF/ethanol (1:2) solvent system. This method emphasizes the use of ammonium acetate as a catalyst and ethanol as a solvent for cyclocondensation .
Q. How is the structural identity of this compound confirmed?
Structural confirmation involves:
- NMR spectroscopy : H and C NMR to identify proton environments and carbon frameworks.
- IR spectroscopy : Peaks at ~1700 cm confirm ester (C=O) and ketone groups.
- X-ray crystallography : For unambiguous confirmation, SHELX programs (e.g., SHELXL) are used for small-molecule refinement, leveraging high-resolution data to resolve atomic positions .
Q. What analytical methods ensure purity and stability of the compound?
- HPLC : To quantify purity (>95% by area normalization).
- Melting point analysis : Consistency with literature values (e.g., CAS: 141807-52-5).
- Recrystallization : DMF/ethanol (1:2) removes impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key variables include:
- Catalyst loading : Adjusting ammonium acetate concentration (e.g., 20 mmol vs. 10 mmol) to balance cyclization efficiency and side reactions.
- Solvent polarity : Testing DMF, acetonitrile, or toluene to enhance solubility of intermediates.
- Temperature gradients : Stepwise heating (e.g., 80°C → 100°C) to control exothermic steps.
Contradictions in yield data (e.g., 60% vs. 85%) may arise from residual solvent traces or incomplete crystallization; TGA/DSC can identify these issues .
Q. How are crystallographic data contradictions resolved for this compound?
- Twinning analysis : SHELXL refines twinned data by partitioning intensity contributions from overlapping lattices.
- High-resolution datasets : Collecting data at synchrotron facilities (≤0.8 Å) improves electron density maps.
- Validation tools : R-free values and ADDSYM in SHELXE detect missed symmetry elements or disordered atoms .
Q. What structure-activity relationship (SAR) strategies apply to its anticancer potential?
- Substituent variation : Replacing the 6-bromo group with chloro or methyl to assess halogen-dependent bioactivity (e.g., IC shifts in cytotoxicity assays).
- Ester hydrolysis : Testing the free carboxylic acid derivative for enhanced solubility and target binding.
- Heterocycle fusion : Adding fused rings (e.g., imidazo[1,2-a]pyridine) to modulate π-π stacking with kinase active sites .
Q. How is instability during storage or synthesis mitigated?
- Inert atmosphere : Storing under argon to prevent oxidation of the dihydropyridine ring.
- Low-temperature crystallization : Reducing thermal degradation during purification.
- Stabilizers : Co-crystallizing with antioxidants (e.g., BHT) in DMF/ethanol .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
